N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Attachment of the imidazolidinone moiety: This can be done through a condensation reaction between the piperidine carboxamide and an appropriate imidazolidinone precursor.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as carbonyl groups, to their corresponding alcohols.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Typical reagents include halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)piperidine-1-carboxamide: Lacks the imidazolidinone moiety.
4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide: Lacks the dimethylphenyl group.
Uniqueness
N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide is unique due to the presence of both the dimethylphenyl and imidazolidinone groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-11-3-4-13(9-12(11)2)19-17(24)20-7-5-14(6-8-20)21-15(22)10-18-16(21)23/h3-4,9,14H,5-8,10H2,1-2H3,(H,18,23)(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPUDRHXBCYTRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)N3C(=O)CNC3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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